molecular formula C12H16BrN3O2S B12227010 1-(3-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine

1-(3-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine

Cat. No.: B12227010
M. Wt: 346.25 g/mol
InChI Key: OEGHZKDPKPLWOW-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine is a chemical compound that features a bromopyridine moiety attached to a piperazine ring, which is further substituted with a cyclopropanesulfonyl group

Preparation Methods

The synthesis of 1-(3-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position, forming 3-bromopyridine.

    Piperazine Introduction: The brominated pyridine is then reacted with piperazine to form 1-(3-bromopyridin-2-yl)piperazine.

    Cyclopropanesulfonylation: Finally, the piperazine derivative is treated with cyclopropanesulfonyl chloride under basic conditions to yield the target compound, this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The presence of the piperazine ring allows for potential cyclization reactions, forming more complex structures.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(3-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutics targeting specific biological pathways.

    Chemical Biology: It is used as a tool compound to study the interactions and functions of biological macromolecules, such as proteins and nucleic acids.

    Material Science: The unique structural features of the compound make it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The cyclopropanesulfonyl group can enhance the compound’s binding affinity and specificity by forming additional interactions with the target.

Comparison with Similar Compounds

1-(3-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine can be compared with similar compounds, such as:

    1-(3-Bromopyridin-2-yl)piperazine: Lacks the cyclopropanesulfonyl group, which may result in different biological activity and binding properties.

    1-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid:

The uniqueness of this compound lies in its combination of the bromopyridine, piperazine, and cyclopropanesulfonyl moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16BrN3O2S

Molecular Weight

346.25 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)-4-cyclopropylsulfonylpiperazine

InChI

InChI=1S/C12H16BrN3O2S/c13-11-2-1-5-14-12(11)15-6-8-16(9-7-15)19(17,18)10-3-4-10/h1-2,5,10H,3-4,6-9H2

InChI Key

OEGHZKDPKPLWOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=C(C=CC=N3)Br

Origin of Product

United States

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